Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate
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Overview
Description
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate typically involves the reaction of 2-hydroxyquinoline with butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution: The butyl ester group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxy-1,2-dihydroquinoline derivatives.
Substitution: Formation of various alkyl or aryl quinoline derivatives.
Scientific Research Applications
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antibacterial properties . Additionally, it may interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Methyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Propyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate: Similar structure but with a propyl ester group instead of a butyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-2-3-8-18-14(17)11-9-13(16)15-12-7-5-4-6-10(11)12/h4-7,9,13,15-16H,2-3,8H2,1H3 |
InChI Key |
WRTRXDOLGDGZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(NC2=CC=CC=C21)O |
Origin of Product |
United States |
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